molecular formula C16H16BrClN2O B4630669 N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No. B4630669
M. Wt: 367.7 g/mol
InChI Key: BNULJRGZIGFQED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea typically involves the reaction of aniline derivatives with isocyanates or carbamoyl chlorides in the presence of a base. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, a related compound, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, yielding a product with high purity and yield (Yan Feng-mei & Liu He-qin, 2009).

Scientific Research Applications

Crystallography and Molecular Structure

  • The crystal structure of urea derivatives, such as N‐p‐Bromo­phenyl‐N′‐(2‐chloro­benzoyl)­urea, shows bromophenyl and chlorophenyl groups in cis and trans positions, respectively. This configuration influences their intermolecular hydrogen bonding, forming dimers in the crystal structure (Yamin & Mardi, 2003).

Environmental Science

  • Urea derivatives like triclocarban, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, are used as antibacterial additives in personal care products. Their environmental presence and fate have been investigated, revealing the need for sensitive analytical techniques for detecting these compounds in aquatic environments (Halden & Paull, 2004).

Synthesis Methodologies

  • The synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a key intermediate of antitumor agent sorafenib, highlights the importance of urea derivatives in pharmaceutical development. This synthesis process demonstrates the potential for high-yield and purity production of complex urea compounds (Feng-mei & He-qin, 2009).

Nonlinear Optical Materials

  • Urea derivatives are explored for their potential in optical device applications due to their favorable linear and nonlinear optical properties. Studies on thiophenyl chalcone derivatives, structurally similar to the target compound, indicate their suitability for applications like optical limiting and all-optical switching (Naik et al., 2020).

Agriculture

  • In agriculture, urea derivatives serve as cytokinin-like activity agents and promote adventitious rooting, demonstrating the synthetic versatility of urea compounds in enhancing plant growth and development (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O/c1-2-15(11-6-8-13(18)9-7-11)20-16(21)19-14-5-3-4-12(17)10-14/h3-10,15H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNULJRGZIGFQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-[1-(4-chlorophenyl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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